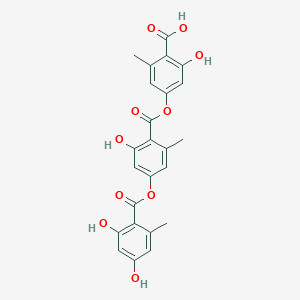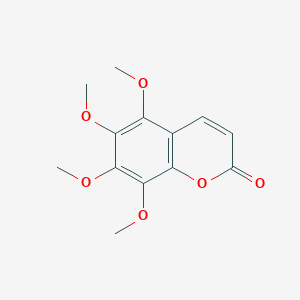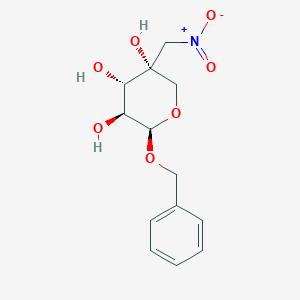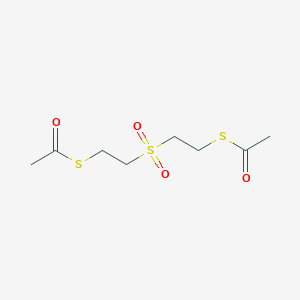
1-(2-Methoxyethyl)-2-thiourea
Vue d'ensemble
Description
1-(2-Methoxyethyl)-2-thiourea belongs to the class of thiourea derivatives, compounds known for their versatile chemical properties and applications in various fields, including organic synthesis, material sciences, and biomedical research. Thioureas are recognized for their ability to act as ligands, catalysts, and synthons in heterocyclic syntheses, highlighting their significance in both academic and applied chemistry.
Synthesis Analysis
The synthesis of thiourea derivatives, including 1-(2-Methoxyethyl)-2-thiourea, typically involves the reaction of isothiocyanates with amines or ammonia in the presence of suitable solvents. This method allows for the introduction of various functional groups, offering versatility in the synthesis of a wide range of thiourea compounds (Saeed et al., 2018).
Applications De Recherche Scientifique
Application in Denture Base Resin
- Scientific Field: Biomaterials Science .
- Summary of Application: PMEA is used to enhance the aging resistance and anti-fouling behavior of denture base resin .
- Methods of Application: Acrylic resins containing a series of PMEA polymers with various molecular weights at different concentrations were prepared .
- Results: The PMEA-1 resin most effectively inhibited biofilm formation, with about a 50% reduction in biofilm mass and thickness compared to those of the control .
Application in Polyurethane Synthesis
- Scientific Field: Materials Science .
- Summary of Application: PMEA is used in the synthesis of thermoplastic polyurethane .
- Methods of Application: PMEA-based polyurethanes with various molecular weights were synthesized by reversible addition–fragmentation chain transfer (RAFT) and polyaddition .
- Results: The storage modulus and the melting temperature of PMEA-based polyurethane significantly increased as the molecular weight of PMEA-based polyurethane increased .
Application in Biomedical Coating
- Scientific Field: Biomedical Engineering .
- Summary of Application: PMEA is used as an antithrombogenic surface in biomedical coating .
Application in Blood Vessel Mimicry
- Scientific Field: Biomedical Engineering .
- Summary of Application: PMEA is used to mimic the inner surface of native blood vessels .
- Methods of Application: Human umbilical vein endothelial cells (HUVECs) were used to form a confluent monolayer on a PMEA antithrombogenic surface .
- Results: HUVECs could attach and spread on the PMEA surface with stronger adhesion strength than self-adhesion strength, and migration occurred over the surface of analogue polymers . Platelets could not adhere to HUVEC monolayers cultured on the PMEA surface .
Application in Artificial Small-Diameter Blood Vessels
- Scientific Field: Biomedical Engineering .
- Summary of Application: PMEA is used to develop artificial small-diameter blood vessels (ASDBVs) that can mimic native blood vessels .
- Methods of Application: The behavior of cell–polymer and cell–cell interactions was extensively investigated by measuring adhesion strength using single-cell force spectroscopy . The attachment and migration of HUVECs on PMEA-analogous substrates were detected, and the migration rate was estimated .
- Results: HUVECs could attach and spread on the PMEA surface with stronger adhesion strength than self-adhesion strength, and migration occurred over the surface of analogue polymers . Platelets could not adhere to HUVEC monolayers cultured on the PMEA surface .
Safety And Hazards
This would involve discussing any safety concerns or hazards associated with the compound. This could include toxicity data, handling precautions, and disposal methods.
Orientations Futures
This would involve discussing potential future research directions for the compound. This could include potential applications, areas of research interest, and unanswered questions about the compound.
Propriétés
IUPAC Name |
2-methoxyethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2OS/c1-7-3-2-6-4(5)8/h2-3H2,1H3,(H3,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJXJKHWLMYXBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365251 | |
| Record name | 1-(2-Methoxyethyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-2-thiourea | |
CAS RN |
102353-42-4 | |
| Record name | 1-(2-Methoxyethyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxyethyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)












